Licarbazepine-d4-1 is derived from eslicarbazepine acetate, which itself is an active metabolite of oxcarbazepine, a widely used medication for epilepsy. The classification of Licarbazepine-d4-1 falls under the category of anticonvulsants, specifically within the dibenzazepine class of compounds. These compounds are characterized by their efficacy in stabilizing neuronal membranes and modulating neurotransmitter release.
The synthesis of Licarbazepine-d4-1 involves several key steps that utilize deuterated reagents to ensure that the final product contains deuterium. The general synthetic route can be summarized as follows:
This method allows for high yields and purity, which are crucial for subsequent analytical applications.
Licarbazepine-d4-1 possesses a complex molecular structure characterized by a dibenzazepine core with hydroxyl and amide functional groups. The molecular formula is , indicating the presence of four deuterium atoms.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of Licarbazepine-d4-1.
Licarbazepine-d4-1 can undergo various chemical reactions typical of its class, including:
These reactions are critical for understanding its pharmacokinetics and therapeutic efficacy.
The mechanism of action of Licarbazepine-d4-1 primarily involves the modulation of voltage-gated sodium channels in neurons. By stabilizing these channels in their inactive state, it reduces neuronal excitability and prevents the spread of seizure activity.
This mechanism is similar to that of other drugs in its class, contributing to its effectiveness as an anticonvulsant.
Licarbazepine-d4-1 has several important applications in scientific research:
Stable isotope labeling has revolutionized modern drug development by providing powerful tools for tracking drug metabolism, disposition, and biological pathways without altering the fundamental chemical or biological properties of the parent molecule. Deuterium (²H), a non-radioactive isotope of hydrogen, has emerged as particularly valuable in pharmaceutical research due to its natural abundance, minimal kinetic isotope effect compared to heavier isotopes, and relative ease of incorporation into organic molecules. When deuterium atoms replace specific hydrogen atoms in a drug molecule, the resulting deuterated analog maintains nearly identical physicochemical characteristics to the original compound while exhibiting potentially altered metabolic stability and distribution patterns. This subtle modification creates an invaluable tracer for analytical quantification using mass spectrometry, where the mass difference between deuterated and non-deuterated species enables precise detection and measurement in complex biological matrices. The application of deuterated compounds spans multiple research domains including metabolomic profiling, drug interaction studies, absorption/distribution/metabolism/excretion (ADME) research, and the development of internal standards for bioanalytical assays [2] [5] [9].
The strategic incorporation of deuterium can influence metabolic pathways by retarding the rate of cytochrome P450-mediated oxidation through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond requires greater energy to break compared to the carbon-hydrogen bond. While KIE effects are generally modest (typically 2-7 fold), they can significantly extend the metabolic half-life of pharmaceutical compounds, potentially improving their therapeutic index. Beyond metabolic studies, deuterated pharmaceuticals have gained attention for their potential to create novel therapeutic entities with optimized pharmacokinetic profiles. This approach represents an innovative strategy in precision pharmacology, where minor molecular modifications yield compounds with enhanced therapeutic properties while retaining the known pharmacodynamic activity of the parent drug [2] [9].
Table 1: Key Applications of Deuterated Compounds in Pharmaceutical Research
Application Domain | Research Utility | Analytical Advantages |
---|---|---|
Metabolic Studies | Elucidation of metabolic pathways | Enables tracking of specific metabolic transformations |
Pharmacokinetics | Quantitative drug and metabolite measurement | Provides ideal internal standards for LC-MS/MS |
Drug-Drug Interactions | Assessment of metabolic inhibition/induction | Allows simultaneous quantification of multiple analytes |
Receptor Binding Studies | Investigation of target engagement | Facilitates differentiation of bound vs. unbound ligand |
Protein Binding Assays | Determination of free drug fractions | Permits precise measurement without radioactive labels |
Licarbazepine-d4-1 (Synonyms: BIA 2-005-d4-1; GP 47779-d4-1) represents a strategically deuterated analog of the active metabolite licarbazepine, which itself is derived from the anticonvulsant drug eslicarbazepine acetate. This deuterated compound is specifically designed with four deuterium atoms at precise molecular positions (tetradeuterated at the 1,2,3,4 positions of the fused benzene ring), resulting in a molecular formula of C₁₅H₁₀D₄N₂O₂ and a molecular weight of 258.31 g/mol (compared to 254.29 g/mol for the non-deuterated parent compound) [3] [7] [9]. The structural design of Licarbazepine-d4-1 focuses on deuterium substitution at sites not directly involved in pharmacodynamic activity, thereby preserving the compound's intrinsic biological activity as a voltage-gated sodium channel blocker while creating a distinct mass signature essential for advanced analytical applications [3] [9].
The primary rationale for developing Licarbazepine-d4-1 lies in its utility as a research tool rather than a therapeutic agent. As a stable isotope-labeled analog, it serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, enabling precise quantification of licarbazepine and its isomers in biological matrices such as plasma, serum, cerebrospinal fluid, and brain tissue homogenates. By co-eluting with the analyte of interest while maintaining a distinct mass-to-charge ratio, Licarbazepine-d4-1 corrects for variation sources including matrix effects, extraction efficiency, and instrument performance, thereby improving the accuracy, precision, and reproducibility of pharmacokinetic studies [2] [3]. Beyond analytical applications, this deuterated compound facilitates specialized research into the distribution patterns of licarbazepine across biological barriers, the metabolic fate of carboxamide derivatives, and the target engagement kinetics of sodium channel blockers in neuronal tissues [6] [9].
Table 2: Molecular Characteristics of Licarbazepine-d4-1
Property | Specification | Significance |
---|---|---|
Chemical Name | 1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | Precise structural definition |
CAS Number | 1188265-49-7 (Licarbazepine-d4-1); 1020719-39-4 (alternative) | Unique registry identifier |
Molecular Formula | C₁₅H₁₀D₄N₂O₂ | Distinguishes from non-deuterated form |
Molecular Weight | 258.31 g/mol | +4 mass units vs. non-deuterated analog |
Deuterium Positions | Benzene ring positions 1,2,3,4 | Sites of isotopic substitution |
Storage Conditions | -20°C (powder form); -80°C (solution) | Preservation of stability |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: